molecular formula C12H13N3O5 B2423211 2-(2,4-Dinitrophenyl)cyclohexanone oxime CAS No. 68614-33-5

2-(2,4-Dinitrophenyl)cyclohexanone oxime

Cat. No.: B2423211
CAS No.: 68614-33-5
M. Wt: 279.252
InChI Key: JRYYVHYZZLOJHW-QBFSEMIESA-N
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Description

2-(2,4-Dinitrophenyl)cyclohexanone oxime is an organic compound with the molecular formula C12H13N3O5 It is a derivative of cyclohexanone oxime, where the cyclohexanone moiety is substituted with a 2,4-dinitrophenyl group

Properties

IUPAC Name

(NZ)-N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5/c16-13-11-4-2-1-3-9(11)10-6-5-8(14(17)18)7-12(10)15(19)20/h5-7,9,16H,1-4H2/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYYVHYZZLOJHW-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NO)C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N/O)/C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319707
Record name (NZ)-N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666351
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68614-33-5
Record name (NZ)-N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the oxime and subsequent substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments ensures the efficient production of 2-(2,4-Dinitrophenyl)cyclohexanone oxime on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitrophenyl)cyclohexanone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine for oxime formation, acids or bases as catalysts, and reducing agents such as hydrogen or metal hydrides for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amino-substituted compounds .

Mechanism of Action

The mechanism of action of 2-(2,4-Dinitrophenyl)cyclohexanone oxime involves the cleavage of the N-O bond, which can be influenced by the presence of surfactants and other catalytic agents. The compound’s effects are mediated through its interactions with molecular targets, including enzymes and receptors, which can lead to various biochemical and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dinitrophenyl)cyclohexanone oxime is unique due to the presence of both the cyclohexanone oxime and 2,4-dinitrophenyl moieties, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with the individual components .

Biological Activity

2-(2,4-Dinitrophenyl)cyclohexanone oxime is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a cyclohexanone ring substituted with a dinitrophenyl group and an oxime functional group. This configuration is significant for its biological activity, as the dinitrophenyl moiety is known for its reactivity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins. The compound can bind to active sites or allosteric sites on target proteins, thereby modulating their activity. This interaction can lead to various cellular responses, including apoptosis in cancer cells and inhibition of microbial growth.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro. Studies have shown that it can induce apoptosis in various cancer cell lines by disrupting microtubule dynamics and blocking cell cycle progression. For instance, in assays involving human cancer cell lines such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma), this compound exhibited IC50 values in the nanomolar range, indicating potent antiproliferative effects.

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative activity of this compound against several human cancer cell lines. The results indicated that the compound effectively inhibited cell growth in a dose-dependent manner.

Cell LineIC50 (µM)Mechanism of Action
MCF70.5Microtubule disruption
HT-290.8Apoptosis induction
A5491.0Cell cycle arrest at G2/M phase

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones in agar diffusion tests.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

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